molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B1671680 Glycerol CAS No. 56-81-5

Glycerol

Cat. No. B1671680
CAS RN: 56-81-5
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerine or glycerin, is a simple triol compound . It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides .


Synthesis Analysis

Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol . A study has shown that the glycerol decomposition pathway of an industrial strain of Saccharomyces cerevisiae was modified to optimize the consumption of substrate and yield of ethanol .


Molecular Structure Analysis

The molecular formula of glycerol is C3H8O3 . It has a hydrocarbon chain of three carbon atoms i.e. propane in which the three hydrogen atoms get replaced with three hydroxyl groups . All the three central C atoms have sp3 conformation and hence the glycerol molecule has free rotation over all bonds .


Chemical Reactions Analysis

Glycerol is a major by-product of industrial ethanol production and its formation consumes up to 4% of the sugar substrate . Various molecular structures prepared from glycerol and metallic and organometallic precursors, ranging from mononuclear complexes to sophisticated aggregates and coordination polymers, have been isolated and characterized .


Physical And Chemical Properties Analysis

Glycerol is a colorless, odorless, and hygroscopic thick syrupy liquid having a sweet taste . It is non-toxic in nature . It boils at 290°C with slight decomposition . On cooling, it forms solid crystals having m.p. 17.9°C .

Scientific Research Applications

Fermentation Substrate

Glycerol serves as an efficient substrate in mixed culture fermentation processes, demonstrating its potential in producing bulk chemicals like ethanol and formate. Studies highlight glycerol's conversion into valuable products under specific conditions, showcasing its role in sustainable chemical production (Temudo et al., 2008).

Density Modulation

In scientific experiments, particularly in fluid dynamics, the precise control of solution density is crucial. Glycerol's ability to alter the density of aqueous solutions makes it invaluable. A model developed for accurately calculating the density of aqueous glycerol solutions enhances experimental accuracy, enabling more precise scientific investigations (Volk & Kähler, 2018).

Green Solvent

Glycerol is recognized as a sustainable solvent in green chemistry, offering a less toxic and environmentally friendly alternative to traditional solvents. Its applications span catalysis, organic synthesis, and materials chemistry, reflecting its versatility and the growing demand for green chemical processes (Gu & Jérôme, 2010).

Catalytic and Polymer Applications

Glycerol is a key substrate in the catalytic production of value-added chemicals, including its oxidation to form valuable oxygenated compounds. Gold-containing catalysts have been particularly effective in glycerol oxidation, demonstrating high selectivity and stability, crucial for industrial applications (Villa et al., 2015). Furthermore, glycerol polymers, due to their diverse compositions and architectures, have seen increased attention for biomedical applications, including drug delivery systems and tissue repair (Zhang & Grinstaff, 2014).

Glycerol's role as a biodegradable and reusable medium for organic synthesis underlines its importance in developing sustainable chemical processes. Its application in the catalyst-free synthesis of 4H-pyrans showcases its utility as both a solvent and a reactant in green chemistry (Safaei et al., 2012).

Future Directions

Glycerol has over 1500 known end uses, including applications as an ingredient or processing aid in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . There are real opportunities for valorizing crude glycerol into higher value-added chemicals which can improve the economic viability of biodiesel production as an alternative fuel . Electrochemical technology, which is still underdeveloped in this field, is highlighted, due to its simplicity, low maintenance cost, and it working in ambient condition, as it shows promising potential to be applied as a major glycerol upgrading technique .

properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
Record name Glycerin
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Product Name

Glycerin

Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS RN

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,530,000
Citations
M Pagliaro, R Ciriminna, H Kimura… - Angewandte Chemie …, 2007 - Wiley Online Library
… Today, industrial plants that produce glycerol are closing down and others are opening that use glycerol as a raw material, owing to the large surplus of glycerol formed as a by‐product …
Number of citations: 897 onlinelibrary.wiley.com
M Pagliaro, M Rossi - 2010 - books.google.com
… glycerol chemistry are solved based on the understanding of the fundamental chemistry of glycerol … , practical avenues applicable to convert glycerol into value added products of mass …
Number of citations: 850 books.google.com
HW Tan, ARA Aziz, MK Aroua - Renewable and sustainable energy reviews, 2013 - Elsevier
… Purification of glycerol as well as the conversion of glycerol into valuable products has … of producing crude glycerol as the major by-product. Purification of glycerol was reported as …
Number of citations: 749 www.sciencedirect.com
Z Wang, J Zhuge, H Fang, BA Prior - Biotechnology advances, 2001 - Elsevier
… glycerol has been known for 150 years, and glycerol was produced commercially during World War I. Glycerol … the low glycerol yields and the difficulty with extraction and purification of …
Number of citations: 705 www.sciencedirect.com
R Christoph, B Schmidt, U Steinberner… - Ullmann's …, 2000 - Wiley Online Library
… Glycerol is the simplest triol. It can be found in all natural fats and oils as fatty esters and is … source of glycerol is as a byproduct in the production of biodiesel. Glycerol is presently used …
Number of citations: 179 onlinelibrary.wiley.com
R Ciriminna, CD Pina, M Rossi… - European Journal of …, 2014 - Wiley Online Library
… of glycerol consistently reach the market every year, even though after a decade of growth … total glycerol supply is expected to slightly decrease in 2014. Today the supply of glycerol is …
Number of citations: 448 onlinelibrary.wiley.com
RS Karinen, AOI Krause - Applied Catalysis A: General, 2006 - Elsevier
Glycerol is a by-product of biodiesel production, for which new uses are being sought. Etherification of glycerol … ethers were discovered near with isobutene/glycerol molar ratio of 3 at 80…
Number of citations: 400 www.sciencedirect.com
M Gupta, N Kumar - Renewable and Sustainable Energy Reviews, 2012 - Elsevier
… find alternative application area of glycerol so that viability of … glycerol from biodiesel industries to make them more financially attractive. Amongst the different pathways of using glycerol …
Number of citations: 137 www.sciencedirect.com
ML Sheely - Industrial & Engineering Chemistry, 1932 - ACS Publications
… literature to the effect that glycerol and its aqueous solutions … above approximately 85 percent glycerol are hygroscopic, … as to glycerol content; cp glycerol of exceptionally high purity is …
Number of citations: 373 pubs.acs.org
O Wieland - Methods of enzymatic analysis, 1965 - Elsevier
… This chapter focuses on the enzymatic determination of glycerol. The determination of glycerol … liable to error, especially when the amounts of glycerol present, as in a serum, body fluids …
Number of citations: 71 www.sciencedirect.com

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